molecular formula C5H9NO2 B3190291 2-Ethoxy-4,5-dihydro-1,3-oxazole CAS No. 4075-55-2

2-Ethoxy-4,5-dihydro-1,3-oxazole

Cat. No.: B3190291
CAS No.: 4075-55-2
M. Wt: 115.13 g/mol
InChI Key: MTYHIWQZNFDCJT-UHFFFAOYSA-N
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Description

2-Ethoxy-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is classified as a 4,5-dihydro-1,3-oxazole, also commonly known as an oxazoline, a family of heterocyclic compounds featuring both oxygen and nitrogen atoms in a five-membered ring . This specific structure serves as a versatile precursor and intermediate in organic synthesis and materials science. Oxazole and oxazoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules and approved drugs . These heterocycles are key structural components in pharmaceuticals with diverse activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties . For instance, derivatives like Ditazole (a platelet aggregation inhibitor) and Oxaprozin (a COX-2 inhibitor) highlight the therapeutic relevance of this chemical class . Furthermore, closely related 2-alkyl-2-oxazolines, such as 2-ethyl-2-oxazoline, are well-established monomers used in cationic ring-opening polymerization to produce poly(2-oxazoline)s . These polymers are investigated for biomedical applications, including as drug carriers and biocompatible materials, due to their water solubility and pseudo-peptide nature . As a building block, this compound provides researchers with a substrate for developing novel compounds for drug discovery and for creating advanced polymeric materials. The compound is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

4075-55-2

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-ethoxy-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C5H9NO2/c1-2-7-5-6-3-4-8-5/h2-4H2,1H3

InChI Key

MTYHIWQZNFDCJT-UHFFFAOYSA-N

SMILES

CCOC1=NCCO1

Canonical SMILES

CCOC1=NCCO1

Pictograms

Flammable; Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out under flow conditions to improve safety and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the yield and purity of the product while minimizing the risk of side reactions and equipment blockages .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the nucleophile, various substituted oxazoles can be formed.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 4,5-dihydro-1,3-oxazole core is common among analogs, but substituents at the 2- and 4-positions critically influence reactivity and applications. Key examples include:

Compound Substituents Key Structural Features
2-Ethoxy-4,5-dihydro-1,3-oxazole 2-OCH₂CH₃ Ethoxy group enhances electron donation and solubility
L1 () 4-(4,5-dihydro-1,3-oxazol-2-yl)-2-methyl-1,3-oxazole Methyl group at 2-position; fused oxazole rings increase rigidity
9a () 4-Ethoxy-5-nitro Nitro group introduces electron-withdrawing effects, reducing stability
L2 () 4-Methyl-4,5-dihydro-1,3-oxazol-2-yl Methyl at 4-position creates steric hindrance, affecting catalyst performance

Physical and Chemical Properties

Substituents significantly alter melting points, solubility, and stability:

  • This compound : Analog 9a (4-ethoxy-5-nitro derivative) has a melting point of 92–93°C, suggesting moderate thermal stability . The ethoxy group likely improves solubility in polar solvents.
  • Methyl-substituted analogs : L1 and L2 () show higher melting points (>200°C) due to increased rigidity and intermolecular interactions .
  • Nitro-substituted analogs : Compounds like 5a () exhibit lower stability, with decomposition observed under catalytic conditions .

Q & A

Basic Synthesis: What are the most efficient synthetic routes for preparing enantiomerically pure 2-Ethoxy-4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:
A three-step synthesis starting from (S)-(+)-2-Phenylglycinol is widely used. The process involves:

Condensation : Reacting (S)-(+)-2-Phenylglycinol with ethyl chloroformate to form an intermediate oxazoline precursor.

Cyclization : Using a dehydrating agent (e.g., PCl₃) under reflux in anhydrous toluene to form the dihydrooxazole ring.

Purification : Recrystallization with ethanol-water mixtures yields >99% purity.
High yields (83.2–94.5% per step) are achieved via precise stoichiometric control and inert atmosphere conditions .

Basic Characterization: Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

  • Polarimetry : Measures specific optical rotation ([α]ᴅ) to confirm enantiomeric excess.
  • NMR Spectroscopy : ¹H and ¹³C NMR identify key resonances (e.g., oxazole ring protons at δ 4.1–4.3 ppm, ethoxy group at δ 1.3–1.5 ppm).
  • GC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 169) and fragmentation patterns.
    Cross-referencing with computational simulations (e.g., DFT) ensures structural accuracy .

Advanced Reaction Optimization: How do solvent-free conditions and nanocatalysts improve the synthesis of 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

  • Catalyst Screening : HNO₃@nano SiO₂ (0.02 g) under solvent-free conditions at 90°C enhances reaction efficiency by reducing side reactions.
  • Parameter Optimization :
    • Temperature : 90–100°C minimizes decomposition.
    • Substrate Ratio : 1:1.5 (amine:aldehyde) maximizes yield.
  • Kinetic Analysis : Monitoring via TLC or in-situ IR confirms completion within 4–6 hours.
    This approach reduces waste and improves atom economy .

Advanced Mechanistic Studies: What intermediates are involved in the oxidative nucleophilic substitution (HNS) of nitroarenes with 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

  • σᴴ Adduct Formation : The carbanion from 4,4-dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole attacks nitroarenes, forming a Meisenheimer complex.
  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the σᴴ adduct to para-nitrobenzyl-oxazoline derivatives.
  • Characterization : Trapping intermediates with TEMPO or isolating via flash chromatography confirms the mechanism.
    Kinetic isotope effects (KIE) and DFT calculations validate the pathway .

Advanced Applications: How can this compound derivatives serve as chiral auxiliaries in asymmetric synthesis?

Methodological Answer:

  • Chiral Induction : The oxazole ring’s rigid structure directs stereoselectivity in Diels-Alder or aldol reactions.
  • Case Study : In dihydroconduramine synthesis, oxazole intermediates enable enantioselective formation of glycosidase inhibitors.
  • Evaluation : Enantiomeric ratios (e.r.) >95:5 are achieved using HPLC with chiral columns (e.g., Chiralpak IA).
    Applications extend to natural product synthesis and enzyme inhibition studies .

Data Contradiction Analysis: How to resolve discrepancies in reported melting points or NMR shifts for 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

  • Source Validation : Cross-check with high-purity samples (>99%) from peer-reviewed syntheses (e.g., ).
  • Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves structural ambiguities.
  • Solvent Effects : Account for deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) in NMR comparisons.
    Systematic error analysis (e.g., calibration of melting point apparatus) is critical .

Functionalization Strategies: What methods enable regioselective modification of the 2-Ethoxy group in 4,5-dihydro-1,3-oxazole?

Methodological Answer:

  • Ether Cleavage : BBr₃ in CH₂Cl₂ at −78°C selectively removes the ethoxy group, yielding a hydroxyl intermediate.
  • Alkylation/ Arylation : Mitsunobu reactions (e.g., DIAD, Ph₃P) introduce new substituents with retention of configuration.
  • Monitoring : ¹⁹F NMR (if fluorinated reagents) tracks progress without disturbing the oxazole ring .

Toxicity and Safety: What precautions are necessary when handling 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods due to potential irritancy (GHS Category 2).
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal.
  • Emergency Protocols : Consult CAMEO Chemicals or ECHA guidelines for spill management .

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